N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions that yield novel derivatives with significant properties. For instance, compounds like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized through reactions with substituted benzylchlorides and chloroacetic acid, confirmed by 1 H NMR spectral data and elemental analysis (Kolisnyk et al., 2015). This methodology might offer insights into the synthesis of N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, emphasizing the importance of precise chemical reactions and structural verification.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. Techniques such as X-ray diffraction (XRD) analysis play a significant role in determining the crystal and molecular structure, providing insights into the compound's geometric parameters, which are essential for predicting reactivity and interaction with other molecules. For example, Dyachenko and Karpov (2013) utilized XRD to determine the structure of similar compounds, highlighting the utility of such methods in molecular analysis (Dyachenko & Karpov, 2013).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of this compound involves studying its reactivity under various conditions. Research on similar compounds shows how specific functional groups influence chemical behavior, including reactivity towards nucleophiles, electrophiles, and various reagents. For instance, the synthesis and reaction behavior of benzodioxin derivatives offer insights into potential reactivity patterns that could be expected for this compound (Bozzo et al., 2003).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how this compound interacts with its target and exerts its effects . .
Safety and Hazards
Future Directions
The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as medicine, perfumery, and food flavoring . More research could also be carried out to explore the potential of other phytocompounds known to possess wound healing activity using nanotechnological strategies .
properties
IUPAC Name |
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)5-6-15-14(16)11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZYWDDBAHWGMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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